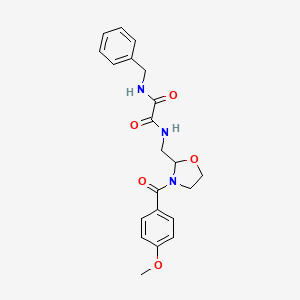

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Properties

The compound exhibits promising anticancer potential due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compounds derived from this molecule have demonstrated strong activity against HepG2 cells, suggesting their potential as targeted therapies .

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties. Specifically, it has been found to inhibit the production of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine, which is associated with oxidative stress .

Hydroxylation Reactions

The compound undergoes hydroxylation reactions, leading to the formation of novel derivatives. For instance, in the presence of ethanol and sodium ethoxide, it reacts with compound 2 to yield 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .

Catalytic Applications

The compound has been explored for its catalytic properties. Notably, it participates in Ag(I)-catalyzed cascade benzannulation reactions, resulting in the formation of 1,5-diketone intermediates. These reactions involve oxonium-ion generation, water nucleophilic addition, and dual ketonization .

Oxadiazole Synthesis

An efficient iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones. This compound serves as a key intermediate in the synthesis of oxadiazole derivatives with potential biological activities .

Molecular Modeling and Docking Studies

Researchers have investigated the molecular models of specific derivatives, including compound 22 and 24. Docking studies revealed promising binding interactions, particularly with Arg184 and Lys179, suggesting potential therapeutic targets .

Mécanisme D'action

Target of Action

The primary target of N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division . By disrupting FtsZ function, this compound interferes with bacterial growth and proliferation.

Mode of Action

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide exerts its action by binding to FtsZ. This binding inhibits the assembly of the Z-ring, a dynamic structure formed by FtsZ proteins at the site of cell division. Without a functional Z-ring, bacterial cytokinesis is disrupted, leading to cell division failure and ultimately bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is related to cell division. By disrupting FtsZ polymerization, N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide prevents the formation of the septum, which is essential for dividing bacterial cells. Downstream effects include impaired cell division, reduced colony formation, and bacterial growth inhibition .

Action Environment

Environmental factors influence the compound’s efficacy and stability:

- The compound’s stability and solubility can vary with pH. Stability and activity may be affected by temperature fluctuations. The presence of ions, proteins, or other molecules can impact the compound’s behavior.

Propriétés

IUPAC Name |

N'-benzyl-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)21(27)24-11-12-29-18(24)14-23-20(26)19(25)22-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUAXJQHMBHJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)

![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)